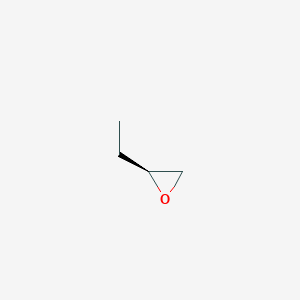

(S)-(-)-1,2-Epoxybutane

Description

The exact mass of the compound (S)-(-)-1,2-Epoxybutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-1,2-Epoxybutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-1,2-Epoxybutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBACIKXCRWGCBB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315723 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30608-62-9 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30608-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-ethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-1,2-Epoxybutane chemical properties

An In-Depth Technical Guide to (S)-(-)-1,2-Epoxybutane: Properties, Synthesis, and Applications

Introduction

(S)-(-)-1,2-Epoxybutane, also known as (S)-2-ethyloxirane, is a chiral epoxide that stands as a cornerstone in modern stereoselective organic synthesis.[1][2] Its significance is derived from the strained three-membered ether ring combined with a defined stereocenter, making it a highly valuable C4 chiral building block. This unique structural feature allows for regio- and stereospecific ring-opening reactions, providing access to a wide array of enantiomerically pure compounds.[3] For researchers and professionals in drug development and fine chemical synthesis, mastering the reactivity and handling of this compound is paramount for the construction of complex molecular architectures with precise stereochemical control, which is often critical for biological activity.[2][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, and key applications of (S)-(-)-1,2-Epoxybutane, grounded in established scientific principles and field-proven insights.

Physicochemical and Stereochemical Properties

(S)-(-)-1,2-Epoxybutane is a colorless, volatile liquid with a characteristic ethereal odor.[5][6] The presence of a stereocenter at the C2 position dictates its chiroptical properties and its utility in asymmetric synthesis.[2] Its physical and chemical characteristics are well-documented, providing a solid foundation for its application in various synthetic protocols.

Table 1: Physicochemical Properties of (S)-(-)-1,2-Epoxybutane

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O | [7][8] |

| Molecular Weight | 72.11 g/mol | [5][7] |

| CAS Number | 30608-62-9 | [7][9] |

| Appearance | Colorless liquid | [5][9] |

| Boiling Point | 63 °C (lit.) | [7][10] |

| Density | 0.837 g/mL at 25 °C (lit.) | [7][10] |

| Refractive Index (n20/D) | 1.386 (lit.) | [7][10] |

| Optical Activity ([α]20/D) | -10°, neat | [7] |

| Flash Point | -12.2 °C (-10.0 °F) - closed cup | [7] |

| Solubility | Soluble in water and miscible with most organic solvents.[5][6] | [5][6] |

| SMILES String | CC[C@H]1CO1 | [7][9] |

| InChI Key | RBACIKXCRWGCBB-BYPYZUCNSA-N | [7][9] |

Stereoselective Synthesis: The Jacobsen-Katsuki Epoxidation

The reliable and large-scale synthesis of enantiomerically pure epoxides is critical for their use in drug development. While several methods exist, the Jacobsen-Katsuki epoxidation stands out for its efficiency and high stereoselectivity. An analogous and widely adopted method for producing chiral epoxides is the Hydrolytic Kinetic Resolution (HKR) of racemic epoxides, which also often employs a Jacobsen-type catalyst. This approach is predicated on the selective reaction of one enantiomer from a racemic mixture, leaving the desired, unreacted enantiomer in high enantiomeric excess.

The causality behind this choice of methodology lies in the precision of the chiral salen-metal complex catalyst. The catalyst creates a chiral environment that preferentially catalyzes the ring-opening of the (R)-enantiomer, for instance, leaving the (S)-enantiomer untouched and thus enantiomerically enriched.

Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) of Racemic 1,2-Epoxybutane

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

-

Catalyst Preparation: A chiral (Salen)Co(III) complex (Jacobsen's catalyst) is either purchased or synthesized according to established literature procedures.

-

Reaction Setup: A reaction vessel is charged with racemic 1,2-epoxybutane and a suitable solvent (e.g., tert-butyl methyl ether).

-

Catalyst Addition: The (Salen)Co(III) catalyst is added to the solution (typically 0.2-0.5 mol%).

-

Initiation: The reaction is initiated by the slow addition of water (0.5-0.6 equivalents relative to the epoxide). The reaction is typically stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining (S)-(-)-1,2-Epoxybutane.

-

Workup: Once the desired e.e. is achieved (typically >98%), the reaction is quenched. The mixture is filtered to remove the catalyst, and the organic layer is separated.

-

Purification: The resulting solution, now enriched in (S)-(-)-1,2-Epoxybutane, is purified by fractional distillation to remove the solvent and the diol byproduct formed from the (R)-enantiomer.

Caption: Jacobsen HKR Workflow for (S)-(-)-1,2-Epoxybutane.

Reactivity: The Chemistry of the Epoxide Ring

The synthetic utility of (S)-(-)-1,2-Epoxybutane is dominated by the high reactivity of its strained three-membered ring.[11] This ring strain facilitates nucleophilic ring-opening reactions that proceed with high regioselectivity and stereospecificity, depending on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then preferentially attacks the more substituted carbon atom (C2).[12] This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which can better stabilize it. The reaction proceeds with inversion of configuration at the attacked stereocenter.

Base-Catalyzed Ring-Opening

In the presence of a strong, non-bulky nucleophile under basic or neutral conditions, the reaction follows a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the ethyl group, the attack occurs preferentially at the less substituted carbon atom (C1). This reaction also proceeds with a clean inversion of stereochemistry.

Caption: Regioselective Ring-Opening of (S)-(-)-1,2-Epoxybutane.

Applications in Pharmaceutical and Chemical Synthesis

The ability to introduce specific stereochemistry makes (S)-(-)-1,2-Epoxybutane an indispensable intermediate in the synthesis of biologically active molecules and other high-value chemicals.[4][11]

-

Antibiotic Synthesis : It serves as a key starting material for preparing (+)- and (−)-homononactic acids, which are crucial intermediates in the total synthesis of the cyclic antibiotic tetranactin.[7]

-

Prostaglandin Synthesis : The compound is used to prepare chiral phosphorus synthons, which are then applied in the synthesis of phytoprostane B1 type I, a member of a class of compounds with diverse biological activities.[1][7]

-

Neurologically Active Compounds : It is a building block for the synthesis of α-ethyltryptamines, which act as dual dopamine-serotonin releasers and have potential applications in treating neurological disorders.[1][10]

-

Catalysis : (S)-(-)-1,2-Epoxybutane is used in the preparation of Europium-based precatalysts that are effective in the Mukaiyama Aldol reaction, a fundamental carbon-carbon bond-forming reaction.[1][7]

Caption: Role as a Versatile Chiral Starting Material.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of this reactive and hazardous chemical. (S)-(-)-1,2-Epoxybutane is a highly flammable liquid and is harmful if inhaled, swallowed, or absorbed through the skin.[13][14][15] It is also suspected of causing cancer.[5][7]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][14] Work should be conducted in a well-ventilated chemical fume hood.[14]

-

Storage : Store in a cool, dry, well-ventilated area away from sources of ignition in a tightly sealed container.[13][14] It is classified as a flammable liquid.[7]

-

Handling : Avoid contact with skin, eyes, and clothing.[13] Take precautionary measures against static discharge.[13] Containers must be carefully resealed after use and kept upright.[13]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(S)-(-)-1,2-Epoxybutane is more than a simple chemical reagent; it is an enabling tool for precision in organic synthesis. Its defined stereochemistry and predictable reactivity through regio- and stereocontrolled ring-opening reactions provide a reliable pathway to complex, enantiomerically pure molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for innovation and the development of next-generation chemical entities.

References

-

1,2-Epoxybutane | C4H8O | CID 7834 - PubChem. [Link]

-

1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [Link]

-

1,2-Epoxybutane - Wikipedia. [Link]

-

Cas 30608-62-9,(S)-(-)-1,2-Epoxybutane | lookchem. [Link]

-

1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis. [Link]

-

The Multifaceted Role of 1,2-Epoxybutane in Industry: Synthesis, Solvents, and Standards. [Link]

-

Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [Link]

-

Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane. [Link]

-

The Latest Research Progress on 1,2-Epoxybutane - Nanjing Chemical Material Corp. [Link]

-

Acid-Catalyzed Ring Opening of 1,2-epoxybutane in the Presence of Methanol - YouTube. [Link]

-

(S)-(-)-1,2-Epoxybutane - MySkinRecipes. [Link]

Sources

- 1. Cas 30608-62-9,(S)-(-)-1,2-Epoxybutane | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (S)-(-)-1,2-Epoxybutane [myskinrecipes.com]

- 4. 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]

- 5. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. (S)-(-)-1,2-Epoxybutane 98 30608-62-9 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

- 10. (S)-(-)-1,2-Epoxybutane | 30608-62-9 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. youtube.com [youtube.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Significance of a Chiral Epoxide

An In-Depth Technical Guide to (S)-(-)-1,2-Epoxybutane (CAS 30608-62-9): A Cornerstone for Asymmetric Synthesis

(S)-(-)-1,2-Epoxybutane, also known as (2S)-2-Ethyloxirane, is a highly valuable chiral building block in the landscape of modern organic synthesis.[1][2] Its importance stems from the unique combination of a strained three-membered epoxide ring and a defined stereocenter, providing a gateway to a multitude of complex, enantiomerically pure molecules. For researchers, scientists, and professionals in drug development, this compound is not merely a reagent but a strategic tool for introducing stereospecific functionality. The precise spatial arrangement of its atoms allows for the construction of chiral drugs and bioactive natural products with high levels of stereochemical control, a critical factor in determining pharmacological efficacy and reducing potential side effects. This guide offers a technical exploration of its properties, synthesis, reactivity, and applications, providing the field-proven insights necessary for its effective utilization.

Core Physicochemical and Spectroscopic Data

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. (S)-(-)-1,2-Epoxybutane is a colorless, volatile liquid whose physical and spectroscopic characteristics are well-defined.[3][4] This data is crucial for reaction planning, purification, and analytical verification.

| Property | Value | Source |

| CAS Number | 30608-62-9 | [1][5][6] |

| Molecular Formula | C₄H₈O | [2][5] |

| Molecular Weight | 72.11 g/mol | [2][5] |

| Appearance | Colorless liquid | [4][7] |

| Boiling Point | 63 °C (lit.) | [8] |

| Density | 0.837 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.386 (lit.) | |

| Optical Activity ([α]20/D) | -10°, neat | |

| Flash Point | -22 °C (-8 °F) | [3][7] |

| SMILES String | CC[C@H]1CO1 | [2] |

| InChI Key | RBACIKXCRWGCBB-BYPYZUCNSA-N |

Spectroscopic data serves as the fingerprint for chemical identity and purity. While detailed spectra are typically consulted directly, key reference points are available. Nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the racemic 1,2-epoxybutane have been extensively reported and provide a baseline for analyzing the chiral enantiomer.[9][10]

Synthesis: Achieving Enantiopurity

The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric catalysis. While several methods exist, the preparation of compounds like (S)-(-)-1,2-Epoxybutane often relies on two premier strategies: the Sharpless Asymmetric Epoxidation and the Jacobsen Hydrolytic Kinetic Resolution (HKR).

-

Sharpless Asymmetric Epoxidation (SAE): This Nobel Prize-winning reaction is a powerful method for converting prochiral allylic alcohols into chiral epoxides with high enantioselectivity.[11][12] The reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester ligand and an oxidant like tert-butyl hydroperoxide.[11][13] The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide, making the outcome highly predictable.[11]

-

Jacobsen Hydrolytic Kinetic Resolution (HKR): This method is particularly effective for producing highly enantioenriched terminal epoxides from a racemic mixture. It involves the selective ring-opening of one enantiomer of the epoxide with water, catalyzed by a chiral (salen)Cr(III) complex.[14] The unreacted epoxide enantiomer is recovered with very high enantiomeric excess. Commercial preparations of (S)-(-)-1,2-Epoxybutane are often manufactured using this robust and scalable technology.[15][16]

Caption: Generalized workflow for producing enantiopure epoxides.

The Chemistry of Reactivity: Regioselective Ring-Opening

The synthetic power of (S)-(-)-1,2-Epoxybutane is unlocked through the nucleophilic ring-opening of its strained epoxide ring. The key to its utility lies in the predictable regioselectivity of this reaction, which is dictated by the catalytic conditions (acidic or basic). Understanding this dichotomy is fundamental to designing synthetic pathways.

Base-Catalyzed Ring-Opening (Sₙ2 Mechanism): Under basic or nucleophilic conditions, the reaction proceeds via a classic Sₙ2 mechanism. The incoming nucleophile attacks the sterically least hindered carbon atom. For (S)-(-)-1,2-Epoxybutane, this is the primary carbon (C1). This backside attack leads to an inversion of stereochemistry at the point of attack, but since the original stereocenter (C2) is untouched, its configuration is retained in the product.[17][18]

Acid-Catalyzed Ring-Opening (Sₙ1/Sₙ2 Hybrid Mechanism): In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group.[17][19] The nucleophile then attacks. For an asymmetric epoxide like this one, the attack preferentially occurs at the more substituted carbon (C2).[18][19] This is because the transition state has significant Sₙ1 character, with a partial positive charge building up on the more substituted carbon, which can better stabilize it.[18] The attack still occurs from the backside, resulting in a trans-configured product.[17]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. (S)-(−)-1,2-Epoxybutane (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 7. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

- 8. Cas 30608-62-9,(S)-(-)-1,2-Epoxybutane | lookchem [lookchem.com]

- 9. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 1,2-EPOXYBUTANE(106-88-7) 1H NMR spectrum [chemicalbook.com]

- 11. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Sigma Aldrich (S)-(-)-1,2-Epoxybutane 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 16. (S)-(-)-1,2-环氧丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 19. youtube.com [youtube.com]

(S)-(-)-1,2-Epoxybutane molecular weight and formula

An In-depth Technical Guide to (S)-(-)-1,2-Epoxybutane for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-(-)-1,2-Epoxybutane, a chiral epoxide of significant interest in organic synthesis and pharmaceutical development. We will delve into its fundamental properties, stereochemistry, synthesis, reactivity, and key applications, with a focus on providing practical insights for researchers and scientists in the field.

Core Molecular and Physical Properties

(S)-(-)-1,2-Epoxybutane, also known by its systematic IUPAC name (2S)-Ethyloxirane, is a colorless, volatile liquid. Its core utility in chemical synthesis stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, enabling a wide range of chemical transformations.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For (S)-(-)-1,2-Epoxybutane, these are:

These values are crucial for stoichiometric calculations in reaction planning and for analytical characterization.

Physicochemical Data Summary

A summary of key physical and optical properties is presented in the table below. These parameters are essential for reaction setup, purification, and characterization.

| Property | Value | Source(s) |

| CAS Number | 30608-62-9 | [1][2] |

| Appearance | Colorless liquid | [4] |

| Density | 0.837 g/mL at 25 °C | |

| Boiling Point | 63 °C | |

| Refractive Index | n20/D 1.386 | |

| Optical Activity | [α]20/D −10°, neat | |

| Flash Point | -12.2 °C (-10.0 °F) - closed cup |

The Significance of Chirality: The (S)-Enantiomer

(S)-(-)-1,2-Epoxybutane is a chiral molecule, meaning it is non-superimposable on its mirror image, the (R)-(+)-1,2-Epoxybutane enantiomer. This stereochemical purity is paramount in drug development, where a specific enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even cause adverse effects. The "(S)" designation refers to the absolute configuration at the chiral center, determined by the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it rotates plane-polarized light to the left (levorotatory).

The use of enantiomerically pure starting materials like (S)-(-)-1,2-Epoxybutane is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex chiral molecules with high stereocontrol.

Synthesis of (S)-(-)-1,2-Epoxybutane

The commercial availability of enantiopure (S)-(-)-1,2-Epoxybutane is often the result of sophisticated catalytic asymmetric epoxidation methods or kinetic resolution of a racemic mixture.

Industrial Synthesis Approaches

Historically, the production of racemic 1,2-epoxybutane has been achieved through methods like the chlorohydrin process, which involves the reaction of 1-butene with chlorine in water, followed by dehydrochlorination.[5] Another established method is the epoxidation of 1-butene using peroxy acids.[5]

A more modern and greener synthetic route has been developed starting from butanediol. This two-step process involves the carbonylation of butanediol to butenyl carbonate, followed by a decarboxylation step to yield the epoxide.[6]

A Representative Laboratory Scale Synthesis

A documented laboratory method involves the catalytic oxidation of 1-butene. One such procedure utilizes hydrogen peroxide as the oxidant in the presence of a phosphotungstic acid catalyst.[7]

Experimental Protocol: Catalytic Epoxidation of 1-Butene

-

Reaction Setup: A pressure reactor is charged with toluene, tributyl phosphate, and a phosphotungstic acid catalyst.

-

Working Fluid Preparation: 50% hydrogen peroxide is dehydrated under reduced pressure and added to the reactor to create the working fluid.

-

Reactant Introduction: 1-Butene is charged into the reactor. A molar ratio of 1-butene to 50% hydrogen peroxide of 3:1 is established.[7]

-

Reaction Conditions: The reaction is conducted at a temperature of 70°C and a pressure of 0.5 MPa for 5 hours.[7]

-

Work-up and Purification: Upon completion, the product is isolated and purified by chromatography. This method has been reported to yield 1,2-butylene oxide with high selectivity (99.6%) and yield based on hydrogen peroxide (96.8%).[7]

Below is a conceptual workflow for this synthesis.

Caption: Workflow for the catalytic synthesis of 1,2-Epoxybutane.

Chemical Reactivity and Mechanistic Pathways

The reactivity of (S)-(-)-1,2-Epoxybutane is dominated by the ring-opening reactions of the epoxide. These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide ring.[8]

Nucleophilic Ring-Opening

In nucleophilic substitution reactions, the incoming nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond.[8][9] This regioselectivity is a key feature of epoxide chemistry and is fundamental to its utility as a synthetic building block.

The general mechanism is illustrated below:

Caption: Generalized Sₙ2 mechanism for epoxide ring-opening.

This predictable reactivity allows for the introduction of a wide variety of functional groups, making it an indispensable tool in the synthesis of complex molecules.[10]

Applications in Drug Development and Chiral Synthesis

(S)-(-)-1,2-Epoxybutane is a valuable chiral building block in the pharmaceutical industry. Its ability to introduce a stereocenter with defined configuration makes it a key starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Key applications include:

-

Antibiotic Synthesis: It serves as a starting material for the preparation of (+)- and (−)-homononactic acids, which are crucial intermediates in the total synthesis of the cyclic antibiotic tetranactin.

-

Chiral Synthons: It is used to prepare chiral phosphorus synthons, which have applications in the synthesis of complex natural products like phytoprostane B1 type I.

-

Catalyst Preparation: It is employed in the preparation of Europium (Eu³⁺)-based precatalysts used for the Mukaiyama Aldol reaction in aqueous media.

-

Neuroactive Compounds: It acts as a synthetic building block for the production of α-ethyltryptamines, which are investigated for their potential as dual dopamine-serotonin releasers in treating neurological and psychiatric disorders.

-

General Pharmaceutical Synthesis: Its unique reactivity allows for the creation of novel drug molecules, contributing to the development of more sustainable and effective medicinal treatments.[11][12]

Safety, Handling, and Storage

(S)-(-)-1,2-Epoxybutane is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary

-

Flammability: Highly flammable liquid and vapor.[13][14] It has a low flash point and can form explosive mixtures with air.[4][15]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]

-

Corrosivity: Causes severe skin burns and eye damage.[13]

-

Carcinogenicity: Suspected of causing cancer.[13][14] The International Agency for Research on Cancer (IARC) has classified 1,2-epoxybutane as a Group 2B carcinogen, possibly carcinogenic to humans.[4]

Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and flame-retardant lab coats.[13][15]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to prevent vapor inhalation.[15]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[13] Use non-sparking tools and ground all equipment to prevent static discharge.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][15] It should be stored in a designated flammable storage cabinet.[15]

-

Emergency Procedures: In case of exposure, seek immediate medical attention. Ensure emergency eyewash stations and safety showers are readily accessible. In case of fire, use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires; large amounts of water are ineffective.[13]

Conclusion

(S)-(-)-1,2-Epoxybutane is a versatile and powerful chiral building block for organic synthesis. Its defined stereochemistry and predictable reactivity make it an invaluable tool for researchers and professionals in drug development and fine chemical synthesis. A thorough understanding of its properties, reactivity, and stringent adherence to safety protocols are essential for its effective and safe utilization in the laboratory and beyond.

References

-

(S)-(-)-1,2-Epoxybutane | CAS 30608-62-9. Santa Cruz Biotechnology.

-

(S)-(-)-1,2-Epoxybutane - Safety Data Sheet. ChemicalBook.

-

(S)-(-)-1,2-Epoxybutane 98% | 30608-62-9. Sigma-Aldrich.

-

1,2-Epoxybutane. Wikipedia.

-

Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane. Chemenu.

-

Safety Considerations Associated with 1,2-Epoxybutane. Nanjing Chemical Material Corp.

-

1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis. Nanjing Chemical Material Corp.

-

(S)-(-)-1,2-Epoxybutane 98% | 30608-62-9 - Applications. Sigma-Aldrich.

-

Cas 30608-62-9,(S)-(-)-1,2-Epoxybutane. LookChem.

-

SAFETY DATA SHEET - (±)-1,2-Epoxybutane. Fisher Scientific.

-

SAFETY DATA SHEET - (R)-(+)-1,2-Epoxybutane. MilliporeSigma.

-

The Latest Research Progress on 1,2-Epoxybutane. Nanjing Chemical Material Corp.

-

1,2-EPOXYBUTANE synthesis. ChemicalBook.

-

1,2-Epoxybutane | C4H8O | CID 7834. PubChem.

-

The Multifaceted Role of 1,2-Epoxybutane in Industry: Synthesis, Solvents, and Standards. NINGBO INNO PHARMCHEM CO.,LTD.

-

Connecting the Chemical and Biological Reactivity of Epoxides. SciSpace.

-

1,2-Epoxybutane 99%. Sigma-Aldrich.

-

Efficient synthesis of epoxybutane from butanediol via a two-step process. RSC Publishing.

-

Sustainable Approaches to Utilizing 1,2-Epoxybutane. Nanjing Chemical Material Corp.

-

1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.

Sources

- 1. scbt.com [scbt.com]

- 2. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

- 3. 1,2-环氧丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 1,2-EPOXYBUTANE synthesis - chemicalbook [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 10. nbinno.com [nbinno.com]

- 11. 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]

- 12. The Latest Research Progress on 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

A Technical Guide to the Synthesis of (S)-(-)-1,2-Epoxybutane from 1-Butene: Strategies, Mechanisms, and Protocols

Abstract

(S)-(-)-1,2-Epoxybutane is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals, prized for the stereochemical control it imparts.[1][2] Its synthesis from a simple, unfunctionalized terminal alkene like 1-butene presents a significant challenge in asymmetric catalysis. This guide provides an in-depth analysis of the primary synthetic strategies for producing enantiomerically enriched (S)-(-)-1,2-Epoxybutane. We will explore the limitations of classic methods, the application of modern catalytic systems, and the strategic advantages of kinetic resolution. This document is intended for researchers, chemists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols grounded in established scientific literature.

Introduction: The Challenge of Unfunctionalized Alkene Epoxidation

The conversion of a prochiral alkene to a single enantiomer of an epoxide is a cornerstone transformation in modern organic synthesis.[3][4] While powerful methods exist, many, like the renowned Sharpless Asymmetric Epoxidation (SAE), are highly specific. The SAE is exceptionally effective for allylic alcohols, where the hydroxyl group coordinates to the titanium catalyst, directing the stereochemical outcome.[5][6] However, 1-butene is an unfunctionalized terminal alkene, lacking this critical directing group, which renders the standard Sharpless protocol ineffective for its direct asymmetric epoxidation.

This limitation necessitates alternative approaches. The primary strategies for accessing (S)-(-)-1,2-Epoxybutane from 1-butene can be broadly categorized into two pathways:

-

Direct Asymmetric Epoxidation: The direct conversion of 1-butene into the (S)-epoxide using a chiral catalyst.

-

Kinetic Resolution: The synthesis of a racemic mixture of 1,2-epoxybutane, followed by the selective reaction of one enantiomer, leaving the desired enantiomer enriched.

This guide will dissect both pathways, providing a causal explanation for experimental choices and validating each protocol with authoritative references.

Pathway 1: Direct Asymmetric Epoxidation

The direct, enantioselective epoxidation of an unfunctionalized alkene like 1-butene is the most atom-economical approach. Success hinges on a catalyst that can create a chiral environment to differentiate the two prochiral faces of the double bond without a directing group.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[7][8] The reaction utilizes a chiral manganese-salen complex as the catalyst, which transfers an oxygen atom from a terminal oxidant (e.g., sodium hypochlorite or m-CPBA).[9][10] The C₂-symmetric salen ligand creates a chiral pocket that forces the alkene to approach from a specific orientation, leading to high enantioselectivity for cis-disubstituted and certain terminal alkenes.[7][9]

Causality of Design: The bulky substituents on the salen ligand (typically tert-butyl groups) sterically block certain approach trajectories of the alkene to the active Mn(V)-oxo species, thereby dictating the facial selectivity of the oxygen transfer.[9][11] For terminal alkenes, enantioselectivity can be moderate to high, though it is often sensitive to the substrate's electronic and steric properties.

Biocatalysis

Enzymatic epoxidation represents a green and highly selective alternative. Enzymes such as cytochrome P450 monooxygenases, methane monooxygenases, and certain fungal peroxygenases can catalyze the epoxidation of terminal alkenes with high enantioselectivity.[12][13]

Causality of Design: The enzyme's active site acts as a perfectly defined chiral pocket. The substrate (1-butene) is bound in a specific orientation relative to the oxidative species (e.g., an iron-oxo complex in P450s), ensuring oxygen transfer to only one face of the double bond.[12] While highly selective, these systems can be limited by substrate scope, enzyme stability, and the need for cofactor regeneration, often making them more complex to implement on an industrial scale compared to small molecule catalysts.[12][13]

Pathway 2: Racemic Synthesis and Hydrolytic Kinetic Resolution (HKR)

A more robust and often higher-yielding strategy for obtaining enantiopure terminal epoxides is through kinetic resolution. This two-step process involves the non-selective epoxidation of 1-butene to yield a racemic mixture, followed by the selective removal of the unwanted (R)-enantiomer.

The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and others is the benchmark method for this transformation.[14][15] It employs a chiral (salen)Co(III) catalyst to enantioselectively hydrolyze one epoxide enantiomer to its corresponding diol, leaving the other, less reactive epoxide enantiomer in high enantiomeric excess.[15]

Causality of Design: The HKR mechanism is a cooperative, bimetallic process. Two (salen)Co units work in concert: one activates the epoxide for nucleophilic attack, and the other delivers the nucleophile (water).[11] The chiral salen ligands ensure that the catalyst preferentially binds and activates one enantiomer of the epoxide over the other. For a racemic mixture of 1,2-epoxybutane, the (R,R)-(salen)Co catalyst will selectively catalyze the hydrolysis of the (R)-epoxide, leaving the desired (S)-epoxide unreacted and therefore enriched.[15] This method is highly effective, often yielding both the unreacted epoxide and the resulting diol in >99% ee, with the theoretical maximum yield of the desired epoxide being 50%.[14]

Comparative Analysis of Synthetic Strategies

The choice between direct epoxidation and kinetic resolution depends on factors such as required enantiopurity, acceptable yield, cost, and scalability.

| Strategy | Catalyst / Reagent | Typical ee (%) | Pros | Cons |

| Direct Epoxidation | Jacobsen-Katsuki (Mn-salen) | 80-95% | Atom economical; potentially >50% yield. | Enantioselectivity can be substrate-dependent; catalyst cost.[16][17] |

| Direct Epoxidation | Biocatalysis (Enzymes) | >98% | Very high enantioselectivity; green process. | Technically complex; potential for low turnover numbers; enzyme stability issues.[12] |

| Kinetic Resolution | (salen)Co(III) HKR Catalyst | >99% | Extremely high and reliable enantioselectivity; robust and scalable protocol.[15] | Maximum theoretical yield is 50%; requires a two-step process.[14] |

Experimental Protocols

The following protocols represent a validated, two-step approach via kinetic resolution, which is often the most practical and reliable method for achieving high enantiopurity of (S)-(-)-1,2-Epoxybutane in a laboratory setting.

Protocol 1: Synthesis of Racemic (±)-1,2-Epoxybutane

This protocol describes the epoxidation of 1-butene using hydrogen peroxide, a common and relatively green oxidant.[18]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Butene | 56.11 | (excess) | - |

| Hydrogen Peroxide (30% aq.) | 34.01 | 11.3 mL | 0.1 |

| Methanol | 32.04 | 100 mL | - |

| Titanium Silicalite-1 (TS-1) | - | 2.0 g | - |

Procedure:

-

Cool a pressure-rated flask equipped with a magnetic stirrer and gas inlet/outlet to 0 °C.

-

Add methanol (100 mL) and the TS-1 catalyst (2.0 g) to the flask.

-

Bubble 1-butene gas through the cooled methanol solution for 15-20 minutes to ensure saturation.

-

Seal the reactor and maintain a positive pressure of 1-butene (e.g., via a balloon).

-

Slowly add hydrogen peroxide (30%, 11.3 mL, 0.1 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC analysis for the disappearance of H₂O₂.

-

Upon completion, carefully vent any excess 1-butene in a fume hood.

-

Filter the reaction mixture to remove the TS-1 catalyst.

-

The resulting methanol solution contains racemic 1,2-epoxybutane. Due to its volatility (boiling point ~63 °C), it is often used directly in the next step without rigorous purification to avoid loss.

Protocol 2: Hydrolytic Kinetic Resolution (HKR) of (±)-1,2-Epoxybutane

This protocol is adapted from established procedures for the HKR of terminal epoxides.[15][19]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (±)-1,2-Epoxybutane | 72.11 | 3.61 g | 0.05 |

| (R,R)-Jacobsen Catalyst | ~634 | 158 mg | 0.00025 (0.5 mol%) |

| Water | 18.02 | 0.54 mL | 0.03 (0.6 equiv) |

| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |

Procedure:

-

To a round-bottom flask, add the (R,R)-(salen)Co(II) catalyst (158 mg, 0.5 mol%).

-

Expose the flask to air for 10-15 minutes to allow for the oxidation of Co(II) to the active Co(III) species (a color change is often observed).

-

Add the solution of crude (±)-1,2-epoxybutane (3.61 g, 0.05 mol) in THF (20 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add water (0.54 mL, 0.03 mol) in a single portion.

-

Remove the ice bath and allow the reaction to stir at ambient temperature for 18-24 hours.

-

Monitor the reaction progress using chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide. The reaction is typically stopped at or near 55% conversion to maximize the yield and ee of the unreacted epoxide.

-

Once the desired conversion is reached, the reaction can be quenched by filtering through a short plug of silica gel to remove the catalyst.

-

The solvent and the highly volatile (S)-(-)-1,2-epoxybutane can be carefully separated from the less volatile (R)-butane-1,2-diol by fractional distillation under atmospheric pressure. Collect the fraction boiling at 60-65 °C.

-

Confirm the purity and enantiomeric excess of the final product using chiral GC and NMR spectroscopy.

Conclusion

While the direct asymmetric epoxidation of 1-butene remains an area of active research, the most reliable and established method for producing high-purity (S)-(-)-1,2-Epoxybutane is the two-step sequence involving racemic epoxidation followed by Hydrolytic Kinetic Resolution. The Jacobsen (salen)Co(III) HKR system provides a robust, scalable, and highly enantioselective pathway, consistently delivering the desired epoxide in excellent enantiopurity. This guide has detailed the causal logic behind this strategic choice and provided validated protocols to empower researchers in the synthesis of this critical chiral intermediate.

References

-

Colladon, M., Scarso, A., & Strukul, G. (2007). Asymmetric Epoxidation of Terminal Alkenes with Hydrogen Peroxide Catalyzed by Pentafluorophenyl PtII Complexes. Journal of the American Chemical Society. Available at: [Link]

-

Gorelsky, S. I., & Hinman, A. (2020). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. ACS Publications. Available at: [Link]

-

Scheps, D., Malca, S. H., & Arnold, F. H. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Caltech. Available at: [Link]

-

Name-Reaction.com. (n.d.). Sharpless epoxidation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Available at: [Link]

-

Sharpless Epoxidation Mechanism | Organic Chemistry. (2021). YouTube. Available at: [Link]

-

What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications. (2025). YouTube. Available at: [Link]

-

Anfuso, C. D., et al. (2018). (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2021). 5.3: Epoxidation of Unfunctionalized Alkenes. Available at: [Link]

-

MDPI. (2020). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. Available at: [Link]

-

Science.gov. (n.d.). sharpless asymmetric epoxidation: Topics by Science.gov. Available at: [Link]

-

ScienceDirect. (n.d.). Homogeneous asymmetric epoxidation reactions. Available at: [Link]

-

Wikipedia. (n.d.). 1,2-Epoxybutane. Available at: [Link]

-

Wikipedia. (n.d.). Asymmetric epoxidation. Available at: [Link]

-

A Key Intermediate in Bio-based Chemical Synthesis. (n.d.). 1,2-Epoxybutane. Available at: [Link]

-

ScienceDirect. (2016). Kinetic resolution of epoxy alcohols with the Sharpless Ti-isopropoxide/tartaric ester complex. Available at: [Link]

-

NCBI. (n.d.). 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Available at: [Link]

-

Nanjing Chemical Material Corp. (n.d.). The Latest Research Progress on 1,2-Epoxybutane. Available at: [Link]

-

Wikipedia. (n.d.). Jacobsen epoxidation. Available at: [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Available at: [Link]

-

OpenOChem Learn. (n.d.). Jacobsen epoxidation. Available at: [Link]

-

Pearson. (n.d.). Sharpless Epoxidation Explained. Available at: [Link]

-

PMC - NIH. (n.d.). Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. Available at: [Link]

-

Wikipedia. (n.d.). Kinetic resolution. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Available at: [Link]

-

lookchem. (n.d.). Cas 30608-62-9,(S)-(-)-1,2-Epoxybutane. Available at: [Link]

-

The Multifaceted Role of 1,2-Epoxybutane in Industry: Synthesis, Solvents, and Standards. (n.d.). Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Chemical and Biological Synthesis of Chiral Epoxides. Available at: [Link]

-

MDPI. (n.d.). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Available at: [Link]

-

Nanjing Chemical Material Corp. (n.d.). Sustainable Approaches to Utilizing 1,2-Epoxybutane. Available at: [Link]

-

ResearchGate. (n.d.). Illustration of the chemoenzymatic epoxidation of alkenes. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Available at: [Link]

-

Loughborough University Research Repository. (n.d.). New systems for catalytic asymmetric epoxidation. Available at: [Link]

-

PMC - NIH. (n.d.). Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst. Available at: [Link]

-

ACS Publications. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Jacobsen Asymmetric Epoxidation. Available at: [Link]

-

ResearchGate. (n.d.). Gas-Phase Rate Coefficient of OH + 1,2-Epoxybutane Determined between 220 and 950 K. Available at: [Link]

-

Wipf Group. (2006). 9. Jacobsen-Katsuki Epoxidations. Available at: [Link]

Sources

- 1. Cas 30608-62-9,(S)-(-)-1,2-Epoxybutane | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 10. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. cheme.caltech.edu [cheme.caltech.edu]

- 13. mdpi.com [mdpi.com]

- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. 1,2-EPOXYBUTANE synthesis - chemicalbook [chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physical Properties of (S)-(-)-1,2-Epoxybutane

Introduction

(S)-(-)-1,2-Epoxybutane, also known as (S)-(-)-Ethyloxirane, is a chiral epoxide that serves as a critical building block in modern organic synthesis. Its significance lies in the stereocenter at the C2 position, which makes it an invaluable precursor for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strained three-membered oxirane ring imparts high reactivity, allowing for stereospecific ring-opening reactions that are fundamental to constructing chiral molecules such as beta-blockers and antiviral agents.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is the bedrock of predictable and scalable synthesis, ensuring purity, optimizing reaction conditions, and maintaining safety. This guide provides a detailed examination of the core physical and chemical characteristics of (S)-(-)-1,2-Epoxybutane, offering field-proven insights into its handling, analysis, and application.

Section 1: Core Physicochemical Properties

The utility of (S)-(-)-1,2-Epoxybutane in a laboratory or manufacturing setting is directly governed by its physical constants. These properties dictate everything from storage conditions and solvent choice to reaction setup and purification strategy.

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [3] |

| Molecular Weight | 72.11 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | 63 °C (lit.) | [6][7] |

| Melting Point | < -60 °C; -150 °C | [4][8] |

| Density | 0.837 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index (n²⁰/D) | 1.386 (lit.) | [6] |

| Specific Rotation ([α]²⁰/D) | -10° (neat) | |

| Flash Point | -12.2 °C (10.0 °F) (closed cup) | [6] |

| Vapor Pressure | 140 mmHg at 20 °C | [4][9] |

Molecular Structure and Stereochemistry

(S)-(-)-1,2-Epoxybutane is the (S)-enantiomer of 1,2-epoxybutane. The "S" designation comes from the Cahn-Ingold-Prelog priority rules, indicating the counter-clockwise arrangement of substituents around the chiral carbon (C2). The negative sign (-) in its name refers to its levorotatory nature, meaning it rotates plane-polarized light to the left. This optical activity is a fundamental property used to confirm the enantiomeric identity of the material.

Boiling and Melting Points

With a boiling point of 63 °C, (S)-(-)-1,2-Epoxybutane is a volatile liquid.[6][7] This volatility necessitates handling in well-ventilated areas, such as a fume hood, and storage in tightly sealed containers to prevent evaporation.[10] Its low boiling point is advantageous for purification by distillation and for easy removal from reaction mixtures under reduced pressure. The extremely low melting point (below -60 °C) means it remains liquid under all standard laboratory and storage conditions.[4][8]

Density and Refractive Index

The density of 0.837 g/mL at 25 °C is a useful parameter for converting between mass and volume, which is essential for accurate reagent measurement in the laboratory.[6][7] The refractive index, a measure of how light propagates through the substance, is a critical quality control parameter.[6] A measured refractive index of 1.386 at 20 °C provides a rapid, non-destructive method to verify the purity and identity of a sample, as impurities will cause this value to deviate.

Optical Activity: A Signature of Chirality

The specific rotation ([α]) is the most direct experimental confirmation of the enantiomeric form of the compound. For (S)-(-)-1,2-Epoxybutane, the value is -10° when measured neat (without solvent) at 20 °C using the D-line of a sodium lamp. This property is paramount. In drug development, often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. Therefore, ensuring the correct optical rotation is the first line of defense in quality control for any chiral synthesis.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule, confirming its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include multiplets for the CH₂ and CH protons of the epoxide ring and signals for the ethyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the four unique carbon atoms in the structure, with the carbons of the epoxide ring appearing at characteristic chemical shifts.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the epoxide functional group. The characteristic vibrations of the C-O bonds within the strained three-membered ring result in strong absorption bands.[13][14] Specifically, terminal oxirane rings are known to exhibit strong bands near 11 and 12 microns (approximately 909 cm⁻¹ and 833 cm⁻¹).[13][14]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (72.11 g/mol ) by identifying the molecular ion peak.[15]

Section 3: Analytical Methodologies for Quality Assurance

For a chiral intermediate, confirming both chemical purity and enantiomeric excess (e.e.) is non-negotiable. The following protocols are standard in an industrial or research setting.

Protocol 3.1: Determination of Specific Rotation via Polarimetry

-

Objective: To verify the enantiomeric identity and optical purity of the sample.

-

Instrumentation: A calibrated polarimeter with a sodium lamp (589 nm).

-

Procedure:

-

Ensure the polarimeter sample tube is clean and dry.

-

Calibrate the instrument with a blank (air or an achiral solvent).

-

Carefully fill the sample tube with the neat (S)-(-)-1,2-Epoxybutane liquid, ensuring no air bubbles are present in the light path.

-

Place the tube in the polarimeter and record the observed rotation (α).

-

Measure the path length (l) of the sample tube in decimeters (dm).

-

Measure the density (d) of the sample at the measurement temperature (T).

-

Calculate the specific rotation using the formula: [α]ᵀD = α / (l × d) .

-

Validation: The calculated specific rotation should be within an acceptable range of the literature value (-10°). A significant deviation suggests the presence of the (R)-enantiomer or other optically active impurities.

-

Protocol 3.2: Determination of Enantiomeric Excess (e.e.) by Chiral Gas Chromatography (GC)

-

Objective: To precisely quantify the percentage of each enantiomer in the sample.

-

Rationale: While polarimetry confirms the dominant enantiomer, chiral GC separates the (S) and (R) enantiomers, allowing for their direct quantification. This is the gold standard for determining enantiomeric purity.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™).

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the epoxybutane sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Instrument Setup: Set up the GC with an appropriate temperature program for the inlet, column, and detector to achieve baseline separation of the two enantiomer peaks. The specific method parameters (temperature ramp, carrier gas flow rate) must be optimized for the specific column used.

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.

-

Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(AreaS - AreaR) / (AreaS + AreaR)] × 100 .

-

Validation: For a high-purity sample, the peak area for the (S)-enantiomer should be significantly larger than that of the (R)-enantiomer, ideally corresponding to an e.e. of ≥98%.

-

Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and validation of an incoming batch of (S)-(-)-1,2-Epoxybutane.

Caption: Quality Control Workflow for (S)-(-)-1,2-Epoxybutane.

Section 4: Solubility and Safety

Solubility Profile

(S)-(-)-1,2-Epoxybutane is soluble in water and miscible with most common organic solvents, such as ethanol and diethyl ether.[4][16] This broad solubility makes it versatile for use in a variety of reaction systems.

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 59-95.5 g/L at 20-25 °C | [11][17] |

| Ethanol | Very Soluble | [4] |

| Diethyl Ether | Miscible | [4] |

| Acetone | Very Soluble | [11] |

| Most Organic Solvents | Miscible | [4] |

Safety and Handling

From a safety perspective, the properties of (S)-(-)-1,2-Epoxybutane demand rigorous adherence to safety protocols.

-

Flammability: The compound is highly flammable with a very low flash point of -12.2 °C. It must be handled away from heat, sparks, and open flames.[10] All equipment must be properly grounded to prevent static discharge.[18]

-

Toxicity and Corrosivity: It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[10][19] It is also suspected of causing cancer.[10]

-

Personal Protective Equipment (PPE): Due to its hazardous nature, appropriate PPE is mandatory. This includes flame-retardant lab coats, chemical safety goggles, a faceshield, and gloves.[18] All work must be conducted in a well-ventilated chemical fume hood.[10]

-

Reactivity: As an epoxide, it can undergo exothermic polymerization, especially in the presence of acids, bases, or other catalysts.[4][16] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[16]

Section 5: Applications in Synthesis

The physical properties discussed directly influence the application of (S)-(-)-1,2-Epoxybutane as a synthetic intermediate.[20] Its defined boiling point allows for controlled reaction temperatures, while its solubility profile enables its use in both aqueous and organic media.[20] It is a key starting material for preparing chiral synthons, such as in the synthesis of (+)- and (−)-homononactic acids, which are intermediates for the cyclic antibiotic tetranactin. Its role extends to the preparation of chiral catalysts and as a building block for α-ethyltryptamines, which have potential applications in treating neurological disorders.[20]

Conclusion

(S)-(-)-1,2-Epoxybutane is a high-value chiral intermediate whose effective and safe use is predicated on a thorough understanding of its physical properties. From its defining optical rotation to its hazardous flammability, each characteristic informs the entire lifecycle of its use—from quality control and storage to reaction design and purification. For the researchers, scientists, and drug development professionals who rely on this reagent, the data and protocols presented in this guide serve as a critical foundation for achieving reproducible, safe, and successful synthetic outcomes.

References

-

Analytical Chemistry. (Infrared Spectra of 1,2-Epoxybutane). [Link]

-

datapdf.com. (Infrared Spectra of 1, 2-Epoxybutane). [Link]

-

LookChem. (Cas 30608-62-9, (S)-(-)-1,2-Epoxybutane Information). [Link]

-

National Center for Biotechnology Information. (1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds...). [Link]

-

SpectraBase. ((R)-(+)-1,2-Epoxybutane Spectra). [Link]

-

PubChem, National Center for Biotechnology Information. (1,2-Epoxybutane | C4H8O | CID 7834). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (The Multifaceted Role of 1,2-Epoxybutane in Industry). [Link]

-

Unnamed Source. (1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis). [Link]

-

UNEP Publications. (1,2-EPOXYBUTANE CAS N°.: 106-88-7 SIDS Initial Assessment Report). [Link]

-

Wikipedia. (1,2-Epoxybutane). [Link]

-

MySkinRecipes. ((S)-(-)-1,2-Epoxybutane Product Page). [Link]

-

Haz-Map. (1,2-Epoxybutane - Hazardous Agents). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (S)-(-)-1,2-Epoxybutane [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (S)-(-)-1,2-Epoxybutane CAS#: 30608-62-9 [m.chemicalbook.com]

- 7. (S)-(-)-1,2-Epoxybutane | 30608-62-9 [amp.chemicalbook.com]

- 8. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

- 9. 1,2-エポキシブタン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,2-EPOXYBUTANE(106-88-7) 13C NMR spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. datapdf.com [datapdf.com]

- 15. 1,2-EPOXYBUTANE(106-88-7) IR Spectrum [chemicalbook.com]

- 16. 1,2-EPOXYBUTANE | 106-88-7 [chemicalbook.com]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. Cas 30608-62-9,(S)-(-)-1,2-Epoxybutane | lookchem [lookchem.com]

A Technical Guide to the Safe Handling of (S)-(-)-1,2-Epoxybutane for Research and Development

(S)-(-)-1,2-Epoxybutane , a chiral epoxide and valuable building block in pharmaceutical synthesis, demands rigorous safety and handling protocols due to its hazardous properties.[1][2][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to manage this reagent safely, grounded in an understanding of its chemical nature. The focus is on the causality behind safety measures, ensuring a self-validating system of protocols for laboratory and scale-up operations.

Compound Profile and Hazard Identification

(S)-(-)-1,2-Epoxybutane, also known as (S)-2-ethyloxirane, is a colorless, volatile liquid with a characteristic ethereal odor.[4][5] Its utility as a chiral intermediate is significant, but its chemical structure—a strained three-membered epoxide ring—is the source of both its reactivity and its primary hazards.[1]

Core Hazards:

-

High Flammability: The compound is a highly flammable liquid and vapor (Flammable Liquid, Category 2).[6][7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[8]

-

Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity, Category 4).[6][7]

-

Severe Corrosivity: Direct contact causes severe skin burns and serious eye damage (Skin Corrosion, Category 1B; Serious Eye Damage, Category 1).[6][7]

-

Suspected Carcinogen: The compound is suspected of causing cancer (Carcinogenicity, Category 2).[6][8] The International Agency for Research on Cancer (IARC) has classified the racemic mixture, 1,2-epoxybutane, as a Group 2B carcinogen, possibly carcinogenic to humans, based on animal studies showing tumors in the nasal cavity.[4]

-

Respiratory Irritation: Vapors may cause respiratory irritation.[8][9]

The causality for these hazards lies in its high volatility and reactivity. The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.[10] This reactivity is beneficial for synthesis but also enables reactions with biological macromolecules, leading to toxicity and tissue damage.

Table 1: Physicochemical Properties of (S)-(-)-1,2-Epoxybutane

| Property | Value | Source |

| CAS Number | 30608-62-9 | [10][11] |

| Molecular Formula | C₄H₈O | [10] |

| Molar Mass | 72.11 g/mol | [10] |

| Boiling Point | 63 °C (145 °F) | [6] |

| Flash Point | -12.2 °C (10.0 °F) - closed cup | [11] |

| Density | 0.837 g/mL at 25 °C | [6] |

| Vapor Pressure | 187 hPa at 20 °C | [11] |

| Vapor Density | 2.49 (Air = 1.0) | [11] |

| Explosive Limits | Lower: 1.7% (V) / Upper: 19% (V) | [11] |

The low flash point and wide explosive limits are critical data points. They dictate that this chemical must be handled in an environment strictly free from ignition sources. Its vapor density, being significantly heavier than air, means that vapors can accumulate in low-lying areas, creating a hidden ignition risk.[4][11]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective is to minimize vapor inhalation and prevent contact. All work with (S)-(-)-1,2-Epoxybutane must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent the buildup of hazardous vapors.[12][13] Given the high flammability, all electrical equipment within the handling area, including stirring plates, vacuum pumps, and lighting, must be intrinsically safe or explosion-proof.[6][8] All containers and equipment must be properly grounded and bonded to prevent the buildup and discharge of static electricity, which can serve as an ignition source.[6][8][14]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile or Neoprene) that have been inspected for integrity before use.[15] Use proper glove removal technique to avoid skin contact.[11]

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes and vapors.[11]

-

Skin and Body Protection: A flame-retardant lab coat or an anti-static protective suit is essential.[6] Ensure complete skin coverage.

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type AXBEK (EU)) is necessary.[11] For high concentrations, a full-face supplied-air respirator is the sole means of protection.[11]

The following diagram illustrates the workflow for selecting and using appropriate protective measures.

Caption: PPE Selection Workflow

Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent accidents.

Safe Handling Practices

-

Avoid All Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[12][14]

-

Ignition Source Control: Keep away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[6][8] Use non-sparking tools for all operations.[6]

-

Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Eating and Drinking: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][11][12]

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[11]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

-

Container: Store in a tightly closed, properly labeled container.[11][12][13] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12][13] The storage area should be fireproof and separate from incompatible materials.[4]

-

Incompatible Materials: Segregate from oxidizing agents, strong acids, strong bases, and other reactive materials to prevent violent polymerization or reaction.[12][16]

-

Temperature and Light: Protect from direct sunlight and extreme temperatures to avoid increased vapor pressure and potential container rupture.[4][11][12] Storage in an explosion-proof refrigerator is recommended.[4]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is vital. All personnel must be trained on these procedures before working with the compound.

First-Aid Measures

-

General Advice: In case of exposure or if you feel unwell, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[11]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately.[6][7][11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water and soap.[6][11] A physician must be consulted.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and immediately call an ophthalmologist.[6][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[6] Seek immediate medical attention.[11]

Spill and Leak Response

-

Evacuate and Ventilate: Evacuate non-essential personnel from the area.[11] Ensure adequate ventilation and remove all ignition sources.[4][11]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[11]

-

Clean-up: For small spills, use an inert absorbent material (e.g., sand, vermiculite).[8] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[4] The area should be cleaned with a soap and water solution.[4]

The following flowchart outlines the decision-making process for responding to a chemical emergency.

Caption: Emergency Response Flowchart

Waste Disposal

Contaminated materials and waste (S)-(-)-1,2-Epoxybutane must be handled as hazardous waste. Dispose of contaminated gloves, absorbent materials, and empty containers in accordance with all applicable local, regional, and national regulations.[11][12] Do not dispose of into the environment.[11]

References

-

Safety Precautions When Handling and Storing 1,2-Epoxybutane. [Link]

-

1,2-Epoxybutane | C4H8O | CID 7834. PubChem. [Link]

-

Safety Considerations Associated with 1,2-Epoxybutane. Nanjing Chemical Material Corp. [Link]

-

1,2-EPOXYBUTANE CAS N°.: 106-88-7. Organisation for Economic Co-operation and Development (OECD). [Link]

-

1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

-

1,2-Epoxybutane. Wikipedia. [Link]

-

Personal Protective Equipment When Working with Resins. Polyestershoppen. [Link]

-

Safety data sheet - 1,2-Butylene Oxide. CPAChem. [Link]

-

Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. [Link]

-

Epoxide containing molecules: A good or a bad drug design approach. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. cpachem.com [cpachem.com]

- 10. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Safety Precautions When Handling and Storing 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 13. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 14. fishersci.nl [fishersci.nl]

- 15. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]

- 16. 1,2-BUTYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Stability and Storage of (S)-(-)-1,2-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1,2-Epoxybutane, a chiral epoxide, is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and other specialty chemicals. Its utility, however, is intrinsically linked to its purity and stability. As a strained three-membered ring, this compound is susceptible to a variety of degradation pathways, making its proper storage and handling paramount to ensuring experimental success and laboratory safety. This guide provides an in-depth analysis of the factors influencing the stability of (S)-(-)-1,2-Epoxybutane and outlines best practices for its storage and handling.

Physicochemical Properties and Inherent Reactivity

(S)-(-)-1,2-Epoxybutane is a colorless, volatile, and highly flammable liquid with a characteristic ethereal odor.[1][2] Its reactivity is dominated by the strained epoxide ring, which is prone to nucleophilic attack, leading to ring-opening reactions.[3] This inherent reactivity is the primary driver of its instability and dictates the necessary precautions for its storage.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₄H₈O[2] |

| Molecular Weight | 72.11 g/mol [2] |

| Boiling Point | 63 °C (lit.)[4] |

| Density | 0.837 g/mL at 25 °C (lit.)[4] |

| Flash Point | -12.2 °C (-10.0 °F) - closed cup |

| Vapor Pressure | 187 hPa at 20 °C[5] |

Factors Influencing the Stability of (S)-(-)-1,2-Epoxybutane

Several external factors can significantly impact the stability of (S)-(-)-1,2-Epoxybutane, leading to its degradation over time. Understanding and controlling these factors are crucial for maintaining its chemical integrity.